5'-O-Acetyl-2',3'-dideoxyinosine
Description
Contextualizing Nucleoside Analogs as Molecular Probes and Therapeutic Agents
Nucleoside analogs are chemically synthesized compounds that are structurally similar to the naturally occurring nucleosides, which are the fundamental building blocks of DNA and RNA. numberanalytics.com These analogs are designed to interfere with various biological processes, most notably nucleic acid synthesis, making them valuable as therapeutic agents and as molecular probes to study cellular mechanisms. numberanalytics.comnumberanalytics.comnih.gov
The design of nucleoside analogs is predicated on the principle of molecular mimicry. nih.gov By resembling natural nucleosides, these synthetic compounds can be recognized and processed by cellular or viral enzymes. nih.gov However, due to deliberate structural modifications, they disrupt normal biological functions. nih.gov These modifications can be made to the nucleobase, the sugar moiety, or both. wikipedia.org
The primary mechanism of action for many nucleoside analogs involves their intracellular conversion to the corresponding triphosphate form. researchgate.netrsc.org This active metabolite then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA strands by polymerases. wikipedia.orgnih.gov Once incorporated, the lack of a 3'-hydroxyl group in many analogs acts as a chain terminator, halting further elongation of the nucleic acid chain and thereby inhibiting viral replication or cancer cell proliferation. nih.govwikipedia.orgazolifesciences.com Some analogs may also function by inhibiting key enzymes involved in nucleotide metabolism. rsc.org
Fluorescently labeled nucleoside analogs are also synthesized to serve as molecular probes. nih.govcancer.gov These probes allow for the real-time visualization and study of nucleoside uptake, metabolism, and incorporation into nucleic acids within living cells, providing valuable insights into these fundamental processes. nih.gov
The field of nucleoside analog research has a rich history, dating back to the mid-20th century. numberanalytics.comnih.gov The initial discovery of their potential as therapeutic agents spurred decades of intensive research and development. nih.gov One of the earliest significant milestones was the synthesis of idoxuridine (B1674378) in the 1960s, which was among the first antiviral nucleoside analogs. numberanalytics.com
The emergence of the HIV/AIDS epidemic in the 1980s dramatically accelerated research in this area, leading to the development of several critical antiretroviral drugs. wikipedia.org Zidovudine (B1683550) (AZT), a 2',3'-dideoxynucleoside, was the first NRTI approved for HIV treatment in 1987. wikipedia.org This was followed by the development of other dideoxynucleosides like didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC). nih.govwikipedia.org
Over the years, research has evolved to address challenges such as drug resistance and toxicity. This has led to the exploration of a wide array of structural modifications, including changes to the sugar ring (e.g., carbocyclic and acyclic analogs), the nucleobase, and the introduction of various functional groups to enhance efficacy and selectivity. nih.govresearchgate.net The development of L-nucleosides, the enantiomers of the natural D-nucleosides, represented a significant advancement, with compounds like lamivudine (B182088) demonstrating potent antiviral activity. researchgate.netresearchgate.net
Rationale for Prodrug Strategies in Nucleoside Analog Development
A significant challenge in the therapeutic application of nucleoside analogs is their efficient delivery into target cells and subsequent activation. nih.govbenthamdirect.com Prodrug strategies have emerged as a powerful approach to overcome these limitations. nih.govresearchgate.net
The fundamental principle of a prodrug is to chemically modify a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties. nih.gov In the context of nucleoside analogs, which are often hydrophilic and struggle to cross cell membranes, prodrugs are designed to be more lipophilic, facilitating passive diffusion into cells. benthamdirect.comdntb.gov.ua Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. nih.gov
A common prodrug strategy involves the esterification of the hydroxyl groups on the sugar moiety, for instance, with carboxyl groups, to increase lipophilicity and oral bioavailability. researchgate.net Another critical aspect is bypassing the often rate-limiting first phosphorylation step. researchgate.netbenthamdirect.com To achieve this, various prodrugs of the monophosphate form of the nucleoside analog have been developed, such as the ProTide technology, which masks the phosphate (B84403) group with aromatic and amino acid ester groups that are cleaved intracellularly. nih.govbenthamdirect.com
Dideoxynucleoside analogs are a specific class of nucleoside analogs that lack the hydroxyl groups at both the 2' and 3' positions of the sugar ring. thefreedictionary.comresearchgate.net This structural feature is of paramount significance to their mechanism of action. nih.gov
The absence of the 3'-hydroxyl group is the key to their function as chain terminators of DNA synthesis. nih.govacs.org After being converted to their active triphosphate form, they are incorporated into a growing DNA chain by a viral reverse transcriptase or a cellular DNA polymerase. Since they lack the 3'-OH group necessary for the formation of the next phosphodiester bond, the elongation of the DNA strand is halted. wikipedia.org
Several dideoxynucleoside analogs, including didanosine (ddI) and zalcitabine (ddC), have been instrumental in the treatment of HIV-1 infection. wikipedia.org Their development marked a turning point in antiretroviral therapy. wikipedia.org
Structural Classification and Positioning of 5'-O-Acetyl-2',3'-Dideoxyinosine within Dideoxynucleoside Analogs
This compound is a synthetic purine (B94841) nucleoside analog. acs.orgbiosynth.com Structurally, it is a derivative of the well-known antiretroviral drug didanosine (2',3'-dideoxyinosine). acs.orgnih.gov
The core of the molecule is the 2',3'-dideoxyribose sugar, which places it within the dideoxynucleoside class of analogs. thefreedictionary.com The nucleobase attached to this sugar is hypoxanthine (B114508), making it an inosine (B1671953) analog. The key modification that distinguishes this compound is the acetylation of the 5'-hydroxyl group of the dideoxyribose sugar. biosynth.com This acetyl group serves as a prodrug moiety, intended to enhance the lipophilicity and cellular uptake of the parent compound, didanosine. researchgate.net Once inside the cell, cellular esterases are expected to cleave the acetyl group, releasing 2',3'-dideoxyinosine, which can then be phosphorylated to its active triphosphate form. nih.gov
Table of Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | 9-[(2R,5S)-5-(acetoxymethyl)oxolan-2-yl]-3H-purin-6-one |
| CAS Number | 130676-58-3 biosynth.com |
| Molecular Formula | C₁₂H₁₄N₄O₄ biosynth.com |
| Molecular Weight | 278.26 g/mol biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7(17)19-4-8-2-3-9(20-8)16-6-15-10-11(16)13-5-14-12(10)18/h5-6,8-9H,2-4H2,1H3,(H,13,14,18)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMVNRFAFXMSZ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292752 | |
| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-58-3 | |
| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130676-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didanosine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine, 2′,3′-dideoxy-, 5′-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDANOSINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLN61D6AEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Intracellular Biotransformation of 5 O Acetyl 2 ,3 Dideoxyinosine
Intracellular Activation Cascade of 5'-O-Acetyl-2',3'-Dideoxyinosine Prodrug
The activation of this compound is a multi-step process that relies on the host cell's enzymatic machinery. This cascade ensures that the active form of the drug is generated at the site of action.
The initial and essential step in the activation of this compound is the hydrolysis of its 5'-ester bond to release the parent drug, 2',3'-dideoxyinosine (ddI). Studies have confirmed that ester prodrugs of ddI, including the acetate (B1210297) form, quantitatively regenerate the parent compound through enzymatic hydrolysis. nih.gov This process is primarily carried out by a class of enzymes known as esterases.
Carboxylesterase 1 (CES1) , a highly abundant enzyme in the human liver, plays a crucial role in the metabolism of a wide array of ester-containing prodrugs. nih.gov Given its broad substrate specificity and high expression in the liver, CES1 is a primary candidate for the deacetylation of this compound, facilitating its conversion to the active nucleoside. vtt.fimdpi.com
Cathepsin A , a lysosomal carboxypeptidase, has also been identified as a key hydrolase in the intracellular activation of certain antiviral prodrugs. nih.govnih.gov This enzyme is capable of cleaving ester bonds within the cellular environment, suggesting a potential role in the hydrolysis of this compound, particularly within lysosomes. nih.govnih.gov
The general reaction for this deacetylation is as follows: this compound + H₂O → 2',3'-dideoxyinosine + Acetic Acid
This enzymatic removal of the acetyl group is vital for unmasking the 5'-hydroxyl group of dideoxyinosine, which is necessary for the subsequent phosphorylation steps.
Following deacetylation to 2',3'-dideoxyinosine (ddI), the molecule undergoes a three-step phosphorylation process, catalyzed by various host cell kinases, to ultimately form the active antiviral agent, 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP). nih.gov
The first phosphorylation of 2',3'-dideoxyinosine is a critical, albeit inefficient, step. Research has shown that this initial conversion to 2',3'-dideoxyinosine 5'-monophosphate (ddIMP) is catalyzed by a cytosolic 5'-nucleotidase. nih.gov Notably, other common nucleoside kinases such as adenosine (B11128) kinase and deoxycytidine kinase are not involved in this particular phosphorylation event. nih.gov The reaction is stimulated by the presence of ATP and other phosphate (B84403) donors. nih.gov
| Enzyme | Substrate | Approximate Kₘ (mM) | Reference |
| Cytosolic 5'-Nucleotidase | 2',3'-dideoxyinosine (ddI) | 0.5 | nih.gov |
| Cytosolic 5'-Nucleotidase | Inosine (B1671953) | 3.4 | nih.gov |
| Cytosolic 5'-Nucleotidase | 2',3'-dideoxyguanosine | 0.9 | nih.gov |
| Cytosolic 5'-Nucleotidase | Carbovir | 1.7 | nih.gov |
Kₘ (Michaelis constant) is an indicator of the affinity of an enzyme for its substrate; a lower Kₘ value generally indicates a higher affinity.
Once ddIMP is formed, it is subsequently converted to its diphosphate (B83284) form, 2',3'-dideoxyinosine 5'-diphosphate (ddIDP). This reaction is mediated by cellular nucleoside monophosphate kinases (NMP kinases). These enzymes catalyze the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate.
Following this, an amination step occurs where adenylosuccinate synthetase and adenylosuccinate lyase convert ddIMP to 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP), which is then phosphorylated to 2',3'-dideoxyadenosine 5'-diphosphate (ddADP).
The final step in the activation cascade is the conversion of ddADP to the active moiety, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP). This phosphorylation is catalyzed by nucleoside diphosphate kinases (NDP kinases), which are ubiquitous enzymes that maintain the balance of cellular nucleoside triphosphates. NDP kinases transfer the terminal phosphate group from a donor triphosphate, typically ATP, to the nucleoside diphosphate.
Stepwise Phosphorylation by Host Cell Kinases
Enzymatic Interactions and Inhibitory Mechanisms of Active Metabolites
The antiviral activity of the original prodrug is exerted by its final active metabolite, 2',3'-dideoxyadenosine triphosphate (ddATP). This molecule acts as a potent inhibitor of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.
The inhibitory mechanism of ddATP is twofold:
Competitive Inhibition: ddATP structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). It competes with dATP for the active site of the reverse transcriptase enzyme.
Chain Termination: Once incorporated into the growing viral DNA chain, ddATP halts further elongation. The 2',3'-dideoxyribose sugar of ddATP lacks the 3'-hydroxyl group that is crucial for the formation of the next phosphodiester bond in the DNA backbone. This premature termination of the DNA chain effectively stops viral replication.
The efficacy of ddATP is also influenced by the intracellular concentrations of its natural competitor, dATP. A higher ratio of ddATP to dATP enhances the inhibitory effect on viral replication.
| Active Metabolite | Target Enzyme | Mechanism of Action | Reference |
| 2',3'-dideoxyadenosine triphosphate (ddATP) | Viral Reverse Transcriptase | Competitive Inhibition, DNA Chain Termination | nih.gov |
Inhibition of DNA Polymerases (Viral and Cellular)
The central mechanism of action of the active metabolite, ddATP, is the potent inhibition of DNA polymerases. As a dideoxynucleoside analog, its triphosphate form is recognized by these enzymes as a substrate. drugbank.comnih.gov Studies have demonstrated that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective inhibitors of several DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.govnih.gov
The inhibition of DNA polymerase by ddATP occurs through a competitive mechanism. drugbank.com The active metabolite, ddATP, directly competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the substrate-binding site of the enzyme. drugbank.comnih.gov The efficacy of this inhibition is therefore highly dependent on the intracellular ratio of ddATP to dATP. A higher ddATP/dATP ratio increases the probability of the analog being incorporated instead of the natural nucleotide. nih.gov Co-administration of agents that can modulate the intracellular dATP pool can significantly impact this ratio. For instance, zidovudine (B1683550) (ZDV) has been shown to decrease dATP levels, thereby increasing the ddATP/dATP ratio, whereas zalcitabine (B1682364) (ddC) can increase dATP pools, which in turn decreases the ratio. nih.gov
| Compound Interaction with Didanosine (B1670492) (ddI) Metabolism | Effect on dATP Pools | Impact on ddATP/dATP Ratio |
| Zidovudine (ZDV) | Significant decrease | Increased |
| Zalcitabine (ddC) | Significant increase | Decreased |
| Stavudine (B1682478) (d4T) | No effect | No effect |
| Lamivudine (B182088) (3TC) | No effect | No effect |
| Hydroxyurea (B1673989) (HU) | Significant decrease | Enhanced |
| This table summarizes the effects of various compounds on the intracellular dATP pools and the resulting ddATP/dATP ratio when co-administered with ddI, based on in vitro studies. nih.gov |
Upon incorporation into a growing DNA strand, the ddATP monophosphate residue acts as an obligate chain terminator. drugbank.comnih.gov This is due to the absence of a hydroxyl group at the 3' position of its sugar moiety. drugbank.com The 3'-hydroxyl group is essential for forming the 5' to 3' phosphodiester bond that links one nucleotide to the next during DNA elongation. drugbank.comnih.gov Once the analog is integrated, the polymerase cannot add subsequent nucleotides, leading to the immediate and irreversible termination of nucleic acid synthesis. nih.govnih.gov
Ribonucleotide Reductase Inhibition and Deoxyribonucleotide Pool Depletion
While this compound itself is not a primary inhibitor of ribonucleotide reductase (RR), its efficacy can be enhanced by compounds that do inhibit this enzyme. nih.gov Ribonucleotide reductase is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of all deoxyribonucleotides (dNTPs) required for DNA replication. nih.govmdpi.com Inhibition of RR leads to a depletion of the intracellular dNTP pools, including dATP. nih.gov This depletion lowers the concentration of the natural competitor (dATP), thereby enhancing the competitive inhibitory effect of ddATP on DNA polymerase and increasing the ddATP/dATP ratio. nih.gov For example, the RR inhibitor hydroxyurea significantly reduces dATP pools, which potentiates the activity of didanosine. nih.gov
Interactions with Purine (B94841) Salvage Pathway Enzymes (e.g., Hypoxanthine-guanine phosphoribosyltransferase, IMPDH)
The intracellular metabolism of 2',3'-dideoxyinosine (the deacetylated form of the title compound) is intertwined with the purine salvage pathway. drugbank.comwikipedia.org This pathway recycles purine bases and nucleosides, such as hypoxanthine (B114508) and guanine, formed during the degradation of nucleic acids. wikipedia.orgnih.govresearchgate.net After its formation from ddI, dideoxyadenosine monophosphate (ddAMP) is subsequently phosphorylated to the diphosphate and then the active triphosphate, ddATP. The metabolism of didanosine is presumed to follow the same pathways responsible for the elimination of endogenous purines. drugbank.com Enzymes of the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), play a crucial role in converting hypoxanthine (the base in ddI) into inosine monophosphate (IMP). nih.govresearchgate.net While direct interaction data for this compound with these enzymes is specific, its core structure's reliance on this pathway for activation is a key aspect of its pharmacology.
Cellular Transport Mechanisms of this compound and its Metabolites
The ability of this compound and its primary metabolite, didanosine, to enter target cells is critical for their therapeutic action. This process is not one of simple diffusion but is mediated by specific protein channels in the cell membrane.
Role of Nucleoside Transporters in Cellular Permeation
The cellular uptake of didanosine (ddI) is facilitated by plasma membrane nucleoside transporters. nih.gov Specifically, research has identified the equilibrative (Na+-independent) nucleoside transporter (ENT) proteins as key players in this process. Both the hENT1 and hENT2 isoforms are capable of transporting ddI into cells. nih.gov Studies using Xenopus oocytes engineered to express these human transporters have shown that both hENT1 and hENT2 mediate the transport of ddI. nih.gov Notably, the ENT2 isoform appears to mediate a substantially larger flux of ddI compared to the ENT1 isoform, suggesting it may be a primary route for the cellular permeation of the drug. nih.gov
| Transporter Isoform | Substrate Transport Capability for 3'-Deoxy-Nucleosides |
| hENT1 / rENT1 | Transports ddC and ddI |
| hENT2 / rENT2 | Transports ddC, ddI, and AZT |
| This table indicates the transport capabilities of human (h) and rat (r) equilibrative nucleoside transporter isoforms for various antiviral nucleoside analogs, including didanosine (ddI). nih.gov |
Contribution of Prodrug Lipophilicity to Passive Membrane Diffusion
The conversion of the parent drug, 2',3'-dideoxyinosine (ddI), into its 5'-O-acetyl prodrug represents a strategic chemical modification aimed at enhancing its ability to cross biological membranes. This enhancement is primarily achieved by increasing the lipophilicity of the molecule, a critical factor governing the passive diffusion of substances across the lipid-rich barriers of cell membranes.
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), describes a compound's solubility in a lipid environment compared to an aqueous one. For a drug to passively diffuse across a cell membrane, it must be lipophilic enough to enter the lipid bilayer but not so lipophilic that it becomes sequestered within the membrane, unable to exit into the aqueous cytoplasm. The parent compound, 2',3'-dideoxyinosine, is relatively polar, which can limit its rate of passive diffusion into target cells.
Research into quantitative structure-permeability relationships (QSPRs) has consistently shown that hydrophobicity, along with molecular size, are the main determinants of transdermal and transcellular penetration for many chemicals. nih.gov For nucleoside analogs, esterification at the 5'-position is a common and effective strategy to increase lipophilicity and, consequently, cellular uptake. While specific experimental partition coefficient data for this compound is not extensively reported in publicly available literature, the principles of physical organic chemistry predict a higher log P value for the acetylated prodrug compared to its parent, didanosine. The impact of this modification can be illustrated by comparing the known lipophilicity of the parent drug with the expected change upon acetylation.
| Compound | Chemical Structure | Calculated Log P (XLogP3) | Expected Impact on Passive Diffusion |
|---|---|---|---|
| 2',3'-Dideoxyinosine (Didanosine) | ![]() | -1.1 | Lower passive diffusion due to higher polarity. |
| This compound | ![]() | Predicted to be higher than -1.1 | Enhanced passive diffusion due to increased lipophilicity from the acetyl group. |
Studies on other acylated nucleoside analogs have demonstrated this principle effectively. For instance, increasing the length of the acyl chain at the 5'-position of other nucleoside reverse transcriptase inhibitors has been shown to improve their capacity to cross the cellular membrane through passive diffusion. This increased lipophilicity is crucial for enhancing oral bioavailability and ensuring that higher concentrations of the drug reach the intracellular space where it can be converted to its active triphosphate form.
However, the relationship between lipophilicity and permeability is not always linear. Excessive lipophilicity can sometimes lead to decreased permeability if the compound partitions too strongly into the cell membrane and is slow to desorb into the cytoplasm on the other side. nih.gov Therefore, the acetyl group represents a balanced modification, providing a sufficient increase in lipophilicity to improve membrane transport without causing excessive retention within the lipid bilayer. This optimization is a key aspect in the design of effective prodrugs.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 O Acetyl 2 ,3 Dideoxyinosine Derivatives
Conformational Analysis and Stereochemical Influences on Biochemical Activity
The three-dimensional structure of nucleoside analogs is a paramount determinant of their ability to interact with viral and cellular enzymes. The specific conformation of the sugar ring and the orientation of the nucleobase influence whether the molecule can be recognized and processed by target enzymes like viral reverse transcriptases or cellular kinases.
The defining feature of 5'-O-Acetyl-2',3'-dideoxyinosine is the absence of hydroxyl groups at both the 2' and 3' positions of the furanose sugar ring. This modification has a profound impact on the ring's conformation, a phenomenon known as the sugar pucker. In natural ribonucleosides, the sugar typically adopts a C2'-endo or C3'-endo conformation. However, the removal of the 2' and 3' hydroxyls in dideoxynucleosides alters the electronic and steric properties, leading to a different range of preferred conformations.
Conformational energy calculations performed on related dideoxynucleosides show that the potential energy surface for the sugar ring is significantly different from that of natural nucleosides. nih.govnih.gov These studies, using molecular mechanics, reveal that the conformational space of the glycosidic bond (χ), which dictates the orientation of the purine (B94841) base relative to the sugar, is also altered. nih.govnih.gov This modified geometry is crucial for the molecule's ability to be accepted by the active site of viral reverse transcriptase and act as a chain terminator during DNA synthesis, while being a poor substrate for host DNA polymerases, which contributes to its selective antiviral activity.
Enzymatic reactions within the body are characterized by a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. The enzymes responsible for the activation (phosphorylation) and metabolism of nucleoside analogs are no exception. For this compound to be effective, it must first be deacetylated to 2',3'-dideoxyinosine (ddI) and then successively phosphorylated by cellular kinases to its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP).
Each of these enzymatic steps is stereospecific. Cellular protein kinases, for instance, have been shown to be highly specific for L-amino acid residues, demonstrating the principle of enzymatic stereoselectivity. nih.govdocumentsdelivered.com Similarly, the nucleoside and nucleotide kinases that phosphorylate ddI recognize the specific D-configuration of its sugar moiety. The precise geometry of the molecule must fit into the enzyme's active site. Any alteration in the stereochemistry at the chiral centers of the sugar ring would likely render the compound inactive, as it would no longer be a substrate for the required kinases. This high degree of stereospecificity is a critical principle in the design of all nucleoside analog drugs. nih.gov
Influence of 5'-O-Acetylation on Prodrug Activation Kinetics and Metabolite Formation
The addition of an acetyl group at the 5'-position transforms didanosine (B1670492) into a prodrug, this compound. This chemical modification is designed to alter the parent drug's physicochemical properties, primarily to enhance its lipophilicity and potentially improve its oral bioavailability.
The activation of this prodrug requires the in-vivo hydrolysis of the 5'-ester bond, a reaction catalyzed by cellular esterase enzymes, to release the active didanosine. The rate of this hydrolysis is a critical factor; the prodrug must be stable enough to be absorbed but labile enough to release the active drug at a therapeutically effective rate. Studies on various 5'-OH esterified prodrugs of didanosine show that the nature of the ester group significantly affects stability in plasma. For example, esterification with different aryl piperazine (B1678402) acetic acid derivatives resulted in prodrugs that were relatively stable towards plasma esterases, with half-lives ranging from 20 to 60 minutes.
| Compound | Substituent (R) | Anti-HIV-1 Activity (EC₅₀, µM) | Plasma Hydrolysis Half-life (t₁/₂, min) |
| Didanosine | -H | 4.8 | - |
| Prodrug 4a | 2-(4-phenylpiperazin-1-yl)acetate | 1.25 | 20 |
| Prodrug 4b | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate | 0.64 | 35 |
| Prodrug 4c | 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetate | 2.13 | 60 |
| Data derived from studies on 5'-ester prodrugs of didanosine, illustrating the effect of the ester promoiety on activity and stability. nih.gov |
Once didanosine is released, it enters the metabolic pathway. A significant route of breakdown for didanosine in human blood is its conversion to hypoxanthine (B114508) by the enzyme purine nucleoside phosphorylase (PNP). nih.gov This is followed by the oxidation of hypoxanthine to uric acid by xanthine (B1682287) oxidase. nih.gov When incubated with whole blood, didanosine is extensively metabolized, with over 50% being converted to hypoxanthine within 6 hours. nih.gov This metabolic breakdown within red blood cells contributes to the short half-life of didanosine in the body. nih.gov
Modulation of Nucleobase and Sugar Modifications on Enzyme Binding and Substrate Specificity
Beyond the 5'-O-acetylation, modifications to the core purine ring and the sugar moiety are fundamental strategies in designing nucleoside analogs. These changes are used to fine-tune enzyme binding, alter metabolic pathways, and probe the specific requirements of enzyme-substrate interactions.
The purine ring of this compound is hypoxanthine. The metabolic fate of the drug is intrinsically linked to the established pathways of purine metabolism. wikipedia.org As noted, didanosine is a substrate for purine nucleoside phosphorylase, which cleaves the glycosidic bond to release the hypoxanthine base. nih.gov
Substituting atoms within the purine ring can dramatically alter this metabolic pathway. For instance, the development of early purine analogs like 6-mercaptopurine (B1684380) (where the 6-OH of hypoxanthine is replaced by a thiol group) demonstrated that such changes can create compounds that are still recognized by activating enzymes but may be resistant to catabolic (breakdown) enzymes. nih.gov Conversely, substitutions can also render a compound susceptible to other inactivating enzymes, such as adenosine (B11128) deaminase. nih.gov Therefore, when designing derivatives of dideoxyinosine, any modification to the purine ring must be carefully considered for its potential to block or promote degradation by enzymes like PNP or xanthine oxidase, thereby altering the drug's half-life and efficacy. nih.gov
To understand the precise structural requirements for a molecule to bind to and inhibit a target enzyme, medicinal chemists synthesize structural analogs that systematically alter parts of the parent molecule. These analogs act as molecular probes.
Acyclic Analogs: A major class of analogs is the acyclic nucleoside phosphonates (ANPs), such as Adefovir and Tenofovir. nih.govuochb.cz In these compounds, the furanose sugar ring is replaced entirely by a flexible, open-chain (acyclic) phosphonylmethoxyalkyl group. nih.gov These molecules are designed to mimic the transition state of the natural nucleotide substrate. Because they lack a conventional sugar, they cannot be incorporated into a growing DNA chain in the same way and act as potent chain terminators. nih.gov Their unique structure bypasses the need for the initial, often rate-limiting, phosphorylation step by cellular kinases, making them effective antiviral agents. nih.gov Studying how these acyclic analogs fit into the active site of enzymes like HIV reverse transcriptase provides invaluable information about the spatial and electronic requirements for binding.
Carbocyclic Analogs: In carbocyclic analogs, the oxygen atom of the furanose ring is replaced with a carbon atom, creating a cyclopentane (B165970) or cyclopentene (B43876) ring. nih.gov A prominent example is Abacavir. This modification makes the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase, preventing rapid degradation and increasing the intracellular half-life of the active compound. These stable analogs are crucial probes for studying enzyme interactions over longer periods and represent a successful strategy for designing more robust antiviral drugs.
Preclinical Research and in Vitro Investigation of 5 O Acetyl 2 ,3 Dideoxyinosine S Biological Effects
Evaluation in Defined Cell Culture Models
The initial evaluation of a prodrug like 5'-O-Acetyl-2',3'-dideoxyinosine involves testing its effects in various established cell lines. These models allow for the controlled study of its activation into an effective agent and its specific biological impacts, such as inhibiting viral replication or cell proliferation.
The efficacy of antiviral prodrugs is highly dependent on their activation within the host cell. nih.gov Cell lines commonly used in antiviral research, such as Vero E6 (monkey kidney), Huh-7 (human liver), Calu-3 (human lung), A549 (human lung), and Caco-2 (human colon), provide diverse environments to study this activation process. nih.govresearchgate.net The expression levels of activating enzymes like esterases can vary significantly between cell lines, leading to cell-dependent activation profiles. nih.gov For instance, studies on other nucleotide prodrugs have shown that Huh-7 cells can be highly efficient at activation, while Vero E6 cells may be less so. nih.gov
In the context of didanosine (B1670492) prodrugs, research has focused on enhancing anti-HIV activity. A study involving various 5'-OH esterified prodrugs of didanosine utilized the MT-4 human T-cell line to evaluate anti-HIV-1 activity. nih.gov In this research, a specific ester prodrug demonstrated significantly higher potency than the parent didanosine, highlighting the potential of this chemical modification. nih.gov The in vitro hydrolysis of these ester prodrugs in human plasma showed they were relatively stable, with half-lives ranging from 20 to 60 minutes, suggesting they can circulate long enough to reach target cells before being cleaved. nih.gov
Table 1: Antiviral Activity of a Didanosine Prodrug in MT-4 Cells
| Compound | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |
|---|---|---|---|
| Didanosine (Parent Drug) | 4.8 | >1000 | >208 |
| (tetrahydro-5-(1,6-dihydro-6-oxopurin-9-yl)furan-2-yl)methyl 2-(4-(4-chlorophenyl)piperazin-1-yl)acetate (Prodrug 4b) | 0.64 | >1000 | >1562 |
Data sourced from a study on didanosine prodrugs, demonstrating enhanced potency of a 5'-ester derivative compared to the parent drug in an MT-4 cell line. nih.gov
Nucleoside analogs are often investigated for their potential to inhibit the growth of cancer cells. However, studies on didanosine have shown no significant inhibition of cell proliferation in intestinal epithelial cells (IEC-6). medchemexpress.com In contrast, other nucleoside analogs, such as 5-Aza-2'-deoxycytidine, have demonstrated the ability to inhibit cell growth in human neuroblastoma and colon cancer cell lines like HT 29. nih.govnih.gov The antiproliferative effect of such compounds is often linked to their ability to interfere with DNA synthesis or methylation. nih.gov Acetylation of certain compounds, like the flavonoids quercetin (B1663063) and kaempferol, has been shown to enhance their cell proliferation inhibitory effects across various cancer cell lines. mdpi.com However, for a compound like this compound, its primary biological effect is antiviral, and significant antiproliferative activity has not been a prominent finding in preclinical research. medchemexpress.com
Biochemical Assays for Enzyme Inhibition Kinetics and Specificity
To understand the mechanism of action at a molecular level, biochemical assays are employed to study the interaction between the drug's active form and its target enzymes. For this compound, the key target is viral reverse transcriptase, while its effect on host cellular DNA polymerases is crucial for understanding its selectivity and potential toxicity.
The antiviral activity of didanosine stems from its intracellular conversion to the active metabolite, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). nih.govnih.gov This molecule acts as a direct inhibitor of viral reverse transcriptase. lktlabs.com Dideoxynucleotides like ddATP function as chain terminators during DNA synthesis. wikipedia.orgtaylorandfrancis.com Because they lack the 3'-hydroxyl (OH) group necessary to form a phosphodiester bond with the next nucleotide, their incorporation into a growing DNA chain halts further elongation. wikipedia.orgbiosyn.com
Studies on related dideoxynucleotides have quantified their inhibitory potential. For example, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) was found to inhibit Rauscher murine leukemia virus reverse transcriptase with a Ki (inhibition constant) of 9.3 µM. nih.gov
The selectivity of these drugs is critical. Ideally, they should inhibit the viral polymerase far more effectively than host cellular DNA polymerases. However, some cellular polymerases can be affected. The mitochondrial DNA polymerase, Polγ, is known to be particularly sensitive to dideoxynucleotides, and their incorporation can lead to mitochondrial toxicity. nih.gov Other cellular polymerases, like DNA polymerase η, have been shown to be resistant to inhibition by some dideoxynucleotides, indicating a degree of specificity. oup.com
Table 2: Mechanism of Action of Dideoxynucleotides
| Feature | Description | Reference |
|---|---|---|
| Active Form | Dideoxyadenosine 5'-triphosphate (ddATP) | nih.gov |
| Target Enzyme | Viral Reverse Transcriptase | medchemexpress.comlktlabs.com |
| Mechanism | Chain termination of DNA synthesis | wikipedia.org |
| Molecular Basis | Lack of a 3'-hydroxyl group prevents phosphodiester bond formation | wikipedia.orgbiosyn.com |
| Cellular Sensitivity | High sensitivity in mitochondrial DNA Polymerase γ | nih.gov |
Ribonucleotide reductase (RNR) is a crucial enzyme that converts ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. youtube.com Inhibiting RNR can deplete the pool of endogenous deoxyribonucleotides, which can, in turn, enhance the efficacy of nucleoside analogs by reducing competition for the target polymerase. While some nucleoside analogs, such as 2'-azido-2'-deoxycytidine, are powerful inhibitors of RNR, this is not the primary mechanism of didanosine. nih.govnih.gov
Instead, combining didanosine with an RNR inhibitor like hydroxyurea (B1673989) has been shown to be a synergistic strategy. nih.gov Hydroxyurea does not affect the activation of didanosine to ddATP but significantly reduces the intracellular pools of the competing natural nucleotide, dATP. nih.gov This reduction increases the ddATP/dATP ratio, which is thought to enhance the antiviral efficacy of the drug. nih.gov
Intracellular Metabolite Profiling and Quantification
The journey of this compound from an inactive prodrug to a potent antiviral agent is a multi-step intracellular process. After entering the cell, the 5'-acetyl group must be cleaved by cellular esterases to release the parent drug, didanosine (ddI).
Once formed, didanosine undergoes further metabolism:
Anabolic (Activation) Pathway : Didanosine is metabolized to its active triphosphate form, ddATP, which is the molecule that inhibits reverse transcriptase. nih.gov The efficiency of this conversion is a key determinant of the drug's potency.
Catabolic (Degradation) Pathway : Didanosine can also be broken down by purine (B94841) nucleoside phosphorylase (PNP) into hypoxanthine (B114508), which is subsequently converted to uric acid. nih.gov This degradation primarily occurs in red blood cells and contributes to the drug's short half-life in the body. nih.gov
Quantitative studies focus on measuring the levels of the active metabolite (ddATP) and its natural competitor (dATP). nih.gov The ratio of ddATP to dATP is a critical parameter, as a higher ratio correlates with greater potential for inhibiting viral replication. nih.gov Various compounds can influence this ratio; for example, co-administration with zidovudine (B1683550) (ZDV) can increase the ddATP/dATP ratio by decreasing dATP levels, whereas co-administration with zalcitabine (B1682364) (ddC) can decrease the ratio. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| 2',3'-dideoxyinosine | ddI, Didanosine |
| 2',3'-dideoxyadenosine 5'-triphosphate | ddATP |
| 2'-deoxyadenosine 5'-triphosphate | dATP |
| Hydroxyurea | HU |
| 5-Aza-2'-deoxycytidine | 5-AZA-CdR, Decitabine |
| Quercetin | - |
| Kaempferol | - |
| 2',3'-dideoxythymidine 5'-triphosphate | ddTTP |
| 2',3'-dideoxycytidine | ddC, Zalcitabine |
| Zidovudine | ZDV, Azidothymidine (AZT) |
| Hypoxanthine | - |
High-Performance Liquid Chromatography (HPLC)-Based Analysis of Phosphorylated Metabolites
High-performance liquid chromatography (HPLC) is a fundamental analytical technique utilized to separate, identify, and quantify the intracellular phosphorylated metabolites of didanosine. This methodology is crucial for understanding the metabolic activation of the drug. In preclinical studies, HPLC analysis of cell extracts after exposure to didanosine reveals the presence of its phosphorylated derivatives, which are essential for its antiviral activity.
In human bone marrow cells, for instance, exposure to a related dideoxynucleoside, 2',3'-didehydro-2',3'-dideoxythymidine (d4T), resulted in the formation of its 5'-monophosphate, -diphosphate, and -triphosphate forms, with the triphosphate being the predominant metabolite. capes.gov.br Similar metabolic pathways are observed for didanosine, where it is converted to dideoxyadenosine monophosphate (ddAMP), dideoxyadenosine diphosphate (B83284) (ddADP), and ultimately the active dideoxyadenosine triphosphate (ddATP). nih.govwikipedia.orgyoutube.compediatriconcall.com HPLC methods are also employed to study the pharmacokinetics of didanosine and its metabolites in various biological matrices, such as plasma and urine. nih.gov
The breakdown of didanosine can also be monitored using HPLC. In human blood, didanosine is metabolized to hypoxanthine and uric acid, a process that can be quantified over time. nih.gov
Table 1: Intracellular Metabolism of Didanosine
| Precursor | Metabolite | Role |
| This compound | Didanosine (ddI) | Active Drug |
| Didanosine (ddI) | Dideoxyadenosine Monophosphate (ddAMP) | Intermediate |
| Dideoxyadenosine Monophosphate (ddAMP) | Dideoxyadenosine Diphosphate (ddADP) | Intermediate |
| Dideoxyadenosine Diphosphate (ddADP) | Dideoxyadenosine Triphosphate (ddATP) | Active Metabolite |
Determination of Endogenous Deoxyribonucleotide Pool Alterations
The administration of nucleoside analogs like didanosine can perturb the delicate balance of endogenous deoxyribonucleotide (dNTP) pools within the cell. The homeostasis of these pools is critical for normal cellular functions, including DNA replication and repair. nih.gov Alterations in dNTP levels can have significant consequences for both the efficacy of the drug and the health of the host cell.
The active metabolite of didanosine, ddATP, competes with the natural dATP for incorporation into viral DNA. patsnap.comdrugbank.compediatriconcall.com An increase in the intracellular concentration of ddATP can create a competitive pressure that alters the relative amounts of the four natural dNTPs (dATP, dGTP, dCTP, and dTTP). The cell's complex regulatory mechanisms that control dNTP biosynthesis and catabolism can be affected by the presence of these analogs. nih.gov For example, some oncogenes are known to suppress the expression of enzymes involved in dNTP synthesis, leading to dNTP pool depletion and replication stress. nih.gov Conversely, DNA damage can lead to an increase in dNTP pools in some organisms. nih.gov
Understanding how this compound, through its conversion to didanosine, impacts these pools is crucial for predicting both its antiviral potency and potential for cellular toxicity.
Investigating Synergy and Antagonism in Combination Studies
The use of combination therapies has become a cornerstone of antiretroviral treatment. Investigating the interactions between this compound (via didanosine) and other drugs is essential to optimize therapeutic outcomes and minimize adverse effects. nih.gov
Co-administration with Other Nucleoside Analogs or Enzyme Inhibitors
Preclinical and clinical studies have explored the effects of co-administering didanosine with other nucleoside reverse transcriptase inhibitors (NRTIs) and other classes of antiretroviral drugs.
A notable example is the combination of didanosine with zidovudine (AZT). Studies have shown that this combination can lead to greater and more sustained increases in CD4+ cell counts and more significant decreases in plasma HIV-1 RNA titers compared to zidovudine monotherapy. nih.gov This suggests a synergistic or additive antiviral effect. nih.gov
Didanosine has also been studied in triple-drug combinations, such as with stavudine (B1682478) (d4T) and a protease inhibitor like indinavir, or with lamivudine (B182088) (3TC) and zidovudine plus a protease inhibitor. clinicaltrials.gov The rationale behind these combinations is to target the virus at different stages of its life cycle and to reduce the likelihood of developing drug resistance.
Conversely, some drug combinations are not recommended due to overlapping toxicities. For instance, co-administration of didanosine with stavudine or zalcitabine is generally avoided due to the increased risk of peripheral neuropathy and pancreatitis. wikipedia.orgpediatriconcall.com Additionally, drugs like allopurinol (B61711) can significantly interact with didanosine and should be avoided. wikipedia.org
Table 2: Examples of Didanosine Combination Studies
| Combination Drug | Class | Observed Interaction | Reference |
| Zidovudine (AZT) | NRTI | Enhanced efficacy (increased CD4+ count, decreased viral load) | nih.govnih.gov |
| Stavudine (d4T) | NRTI | Potential for overlapping toxicities (pancreatitis, peripheral neuropathy) | wikipedia.orgpediatriconcall.com |
| Allopurinol | Xanthine (B1682287) Oxidase Inhibitor | Significant interaction, co-administration should be avoided | wikipedia.org |
| Indinavir | Protease Inhibitor | Potential for reduced plasma levels of indinavir | wikipedia.org |
| Ciprofloxacin | Fluoroquinolone Antibiotic | Reduced absorption of ciprofloxacin | pediatriconcall.com |
Mechanistic Analysis of Drug-Drug Interactions at the Cellular and Enzymatic Levels
The mechanisms underlying drug-drug interactions involving didanosine can be complex and occur at various levels.
At the cellular level, interactions can arise from effects on intracellular phosphorylation pathways. The enzymes responsible for converting didanosine to its active triphosphate form may also be involved in the metabolism of other nucleoside analogs. Competition for these enzymes could potentially lead to either synergistic or antagonistic effects, depending on the specific drugs involved.
At the enzymatic level, the active metabolite ddATP directly competes with natural dATP for the active site of HIV reverse transcriptase. patsnap.comdrugbank.compediatriconcall.com When combined with other NRTIs that are also converted to triphosphate analogs, there can be enhanced inhibition of the enzyme.
Pharmacokinetic interactions are also a significant consideration. For example, studies in monkeys have suggested that didanosine may inhibit the renal and metabolic elimination of zidovudine, leading to altered pharmacokinetics of AZT. nih.gov The buffering agent in some didanosine formulations can also interfere with the absorption of other drugs like ketoconazole, itraconazole, and ciprofloxacin. wikipedia.orgpediatriconcall.com
A mechanistic understanding of these interactions is critical for designing effective and safe combination therapy regimens. nih.gov
Future Directions and Emerging Concepts in 5 O Acetyl 2 ,3 Dideoxyinosine Research
Development of Next-Generation Prodrug Platforms for Enhanced Intracellular Accumulation and Activation
The efficacy of nucleoside analogs is critically dependent on their ability to enter target cells and be converted into their active triphosphate form. 5'-O-Acetyl-2',3'-dideoxyinosine represents an early-generation prodrug approach, designed to improve the lipophilicity and oral absorption of the parent compound, ddI. researchgate.net However, the development of more sophisticated prodrug platforms is a key area of future research. These next-generation strategies aim to further enhance intracellular drug concentrations and bypass resistance mechanisms.
One promising avenue is the development of phosphoramidate (B1195095) prodrugs. nih.gov This approach involves masking the phosphate (B84403) group of the nucleoside monophosphate with amino acid esters and an aryl group. This modification not only increases lipophilicity but also facilitates a more direct pathway to the active triphosphate form, potentially bypassing the often rate-limiting initial phosphorylation step. Research into novel phosphoramidate derivatives of didehydro-dideoxyinosine has shown promising cytotoxic activity against various cancer cell lines. nih.gov
Another strategy involves the use of lipid-modified prodrugs. researchgate.net By attaching lipid moieties to the nucleoside analog, these prodrugs can leverage lipid uptake pathways to enhance their entry into cells. This approach has the potential to significantly increase the intracellular accumulation of the active drug.
Furthermore, prodrugs targeting specific transporters present in the intestine, such as oligopeptide transporter 1, are being explored to improve oral bioavailability. researchgate.net Valine ester prodrugs like valacyclovir (B1662844) and valganciclovir (B601543) serve as successful examples of this targeted delivery approach. researchgate.net The ideal prodrug design ensures stability during transit and efficient enzymatic cleavage to release the parent drug at the target site. researchgate.net
| Prodrug Strategy | Mechanism of Action | Potential Advantages |
| Phosphoramidate Prodrugs | Masks the phosphate group, facilitating direct intracellular delivery of the monophosphate. | Bypasses initial phosphorylation step, potentially overcoming resistance. nih.gov |
| Lipid-Modified Prodrugs | Attaches lipid moieties to enhance uptake via lipid pathways. | Increased intracellular accumulation of the active drug. researchgate.net |
| Transporter-Targeted Prodrugs | Utilizes intestinal transporters for improved oral absorption. | Enhanced bioavailability and targeted delivery. researchgate.net |
Exploration of Novel Cellular and Viral Enzyme Targets and Biochemical Pathways
While the primary target of ddI's active form, dideoxyadenosine triphosphate (ddA-TP), is viral reverse transcriptase (in the context of HIV), there is growing interest in exploring other potential cellular and viral enzyme targets. nih.govnih.gov This exploration could unveil new therapeutic applications for this compound and its parent compound.
The metabolic pathway of ddI involves both activation to ddA-TP and degradation by enzymes like purine (B94841) nucleoside phosphorylase (PNP) to hypoxanthine (B114508). nih.gov Understanding the intricacies of these pathways is crucial for optimizing drug efficacy. For instance, inhibiting PNP could potentially increase the intracellular concentration of ddI available for activation.
Furthermore, research is expanding to investigate the effects of dideoxynucleosides on other cellular processes and enzymes. For example, some nucleoside analogs have been found to exhibit anticancer activity. nih.gov This suggests that their triphosphate forms may interact with cellular DNA polymerases or other enzymes involved in cell proliferation. A study on novel thioapio dideoxynucleosides, while not showing significant anti-HIV activity, did reveal anticancer properties in some derivatives, highlighting the potential for this class of compounds to have broader therapeutic applications. nih.gov
The discovery of CD38 as a major cellular NADase has opened up new avenues for pharmacological targeting in metabolic conditions. nih.gov Given the structural similarity of nucleoside analogs to endogenous nucleosides, investigating their potential interactions with enzymes like CD38 could reveal novel regulatory roles and therapeutic opportunities.
Application of Advanced Structural Biology Techniques for Understanding Ligand-Enzyme Complexes
A deep understanding of how the active form of this compound, ddA-TP, interacts with its target enzymes is fundamental for rational drug design and the development of more potent and selective inhibitors. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented insights into these interactions at an atomic level.
Recent studies using cryo-EM have elucidated the structural basis of deoxynucleotide addition by HIV-1 reverse transcriptase (RT). d-nb.infonih.gov These studies have captured the enzyme in various conformational states, revealing the precise coordination of the incoming nucleotide and the roles of key amino acid residues and magnesium ions in the active site. d-nb.infonih.govresearchgate.net For instance, the binding of the dNTP analog d4TTP to the RT/DNA complex has been visualized, showing the formation of a Watson-Crick base pair with the template strand and interactions with residues like K65 and R72. nih.gov
These high-resolution structures provide a detailed map of the binding pocket, which can be used to design next-generation nucleoside analogs with improved binding affinity and specificity. By understanding the structural basis of drug resistance, which often arises from mutations in the target enzyme, researchers can develop inhibitors that are less susceptible to these mutations.
| Structural Biology Technique | Contribution to Nucleoside Analog Research | Key Findings Example |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution structures of enzyme-ligand complexes in various states. d-nb.infonih.gov | Revealed the dynamic conformational changes in HIV-1 RT upon dATP binding. d-nb.infonih.govresearchgate.net |
| X-ray Crystallography | Determines the three-dimensional structure of proteins and their complexes with inhibitors. | Elucidated the binding mode of d4TTP in the active site of HIV-1 RT. nih.gov |
Integration of Systems Biology Approaches to Model Nucleoside Analog Metabolism and Efficacy
The biological activity of a drug like this compound is not solely determined by its interaction with a single target but is influenced by a complex network of metabolic pathways, transport processes, and cellular responses. Systems biology, an interdisciplinary field that combines experimental data with computational modeling, offers a powerful framework for understanding these complex interactions. numberanalytics.comnih.gov
By developing mathematical models of nucleoside analog metabolism, researchers can simulate the intracellular fate of the drug, from its uptake and conversion to its active form to its degradation and efflux. numberanalytics.com These models can integrate data from various "omics" technologies (e.g., genomics, proteomics, metabolomics) to create a comprehensive picture of how the drug affects the cellular system.
Systems biology approaches can be used to:
Predict drug efficacy and toxicity: By modeling the complex interplay of factors that influence drug response, it may be possible to predict how a patient will respond to a particular nucleoside analog. numberanalytics.com
Identify novel drug targets: Network analysis can reveal key nodes in cellular pathways that could be targeted to enhance the therapeutic effect of existing drugs or to develop new ones. nih.gov
Optimize drug combinations: By simulating the effects of multiple drugs on the cellular network, systems biology can help in the design of more effective combination therapies.
The application of systems biology to the study of nucleoside analogs is still in its early stages, but it holds immense promise for accelerating the discovery and development of more effective and personalized antiviral and anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5'-O-Acetyl-2',3'-dideoxyinosine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves acetylation of the 5'-hydroxyl group on 2',3'-dideoxyinosine (ddI) using acetic anhydride or acetyl chloride in anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) improve reaction efficiency. Purity (>98%) can be verified via HPLC, as noted for related dideoxy nucleosides . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect acetyl group stability and byproduct formation. Post-synthesis purification via silica gel chromatography with gradient elution (methanol/chloroform) is recommended.
| Key Reaction Parameters | Impact on Outcome |
|---|---|
| Acetylating agent (e.g., AcCl vs. Ac₂O) | Determines reaction speed and side-product profile |
| Solvent polarity | Influences nucleoside solubility and acetylation efficiency |
| Catalyst (DMAP) concentration | Optimizes yield (typically 0.1–1 mol%) |
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Long-term storage at –20°C in desiccated environments to prevent hydrolysis of the acetyl group .
- pH : Buffer stability assays (pH 4–9) with LC-MS monitoring for degradation products (e.g., free ddI).
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax ~260 nm for nucleosides).
- Hygroscopicity : Karl Fischer titration to quantify water absorption, which accelerates decomposition.
Q. What analytical techniques are most robust for characterizing this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (254 nm); mobile phase: acetonitrile/water (70:30) .
- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm acetylation (δ ~2.1 ppm for CH₃CO) and ribose conformation.
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z 278.2 for C₁₂H₁₄N₄O₄).
Q. How does the 5'-O-acetyl modification impact solubility compared to unmodified ddI?
- Methodological Answer : The acetyl group increases lipophilicity, reducing aqueous solubility. Quantitative solubility assays:
- Partition coefficient (LogP) : Measure via shake-flask method (octanol/water).
- Dissolution kinetics : Use USP apparatus II (paddle method) in simulated biological fluids (e.g., PBS pH 7.4).
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential irritant properties .
- Waste disposal : Incineration or chemical deactivation (e.g., alkaline hydrolysis) under EPA guidelines.
- Degradation monitoring : Regular HPLC checks for batch consistency and decomposition during storage.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 5'-O-acetyl group in antiviral activity?
- Methodological Answer :
- Enzymatic assays : Compare inhibition of HIV-1 reverse transcriptase (RT) between acetylated ddI and parent ddI. Use RT kinetic assays with poly(rA)/oligo(dT) templates .
- Metabolic stability : Incubate with human liver microsomes (HLMs) to assess acetyl group removal rates (LC-MS quantification).
- Cellular uptake : Radiolabeled (³H) compound in CEM-T4 cells; measure intracellular concentrations via scintillation counting.
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use WHO-approved cell lines (e.g., MT-4 lymphocytes) and MTT assays with triplicate technical replicates.
- Impurity profiling : Correlate cytotoxicity with HPLC-detected contaminants (e.g., residual acetic anhydride).
- Cross-study validation : Compare data with structurally analogous compounds (e.g., 3'-azido-2',3'-dideoxythymidine) to identify class-specific vs. compound-specific effects.
Q. How can in vivo pharmacokinetic (PK) studies optimize dosing regimens for this compound?
- Methodological Answer :
- Animal models : Administer IV/oral doses in Sprague-Dawley rats; collect plasma samples at t = 0.5, 1, 2, 4, 8, 24 h.
- Bioanalytical method : LC-MS/MS quantification with deuterated internal standards (e.g., ddI-d₆).
- Compartmental modeling : Use WinNonlin to estimate AUC, Cmax, and t₁/₂. Adjust acetyl group stability parameters to match observed PK profiles.
Q. What mechanistic insights can molecular dynamics (MD) simulations provide about this compound’s interaction with viral enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to HIV-1 RT (PDB: 1RTD). Compare binding free energy (ΔG) with ddI.
- MD parameters : AMBER force field, 100 ns simulations in explicit solvent. Analyze RMSD/RMSF to assess acetyl group flexibility during enzyme binding.
Q. How do conflicting reports on metabolic pathways of this compound inform experimental design?
- Methodological Answer :
- Isotope tracing : Use ¹⁴C-labeled acetyl groups to track metabolic fate in hepatocytes.
- Enzyme inhibition : Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate acetylase/esterase contributions.
- Cross-species comparison : Test metabolism in mouse, rat, and human microsomes to identify species-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


